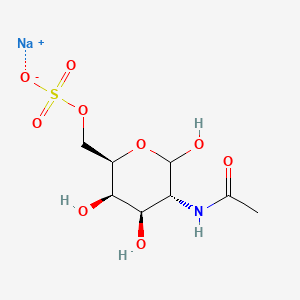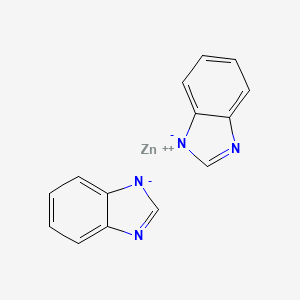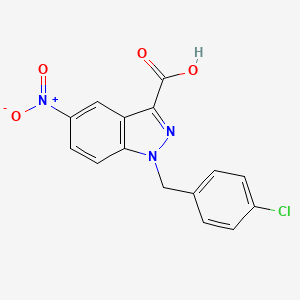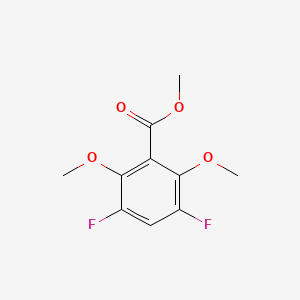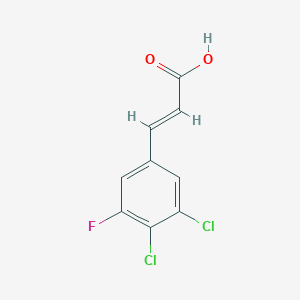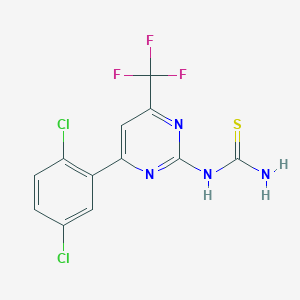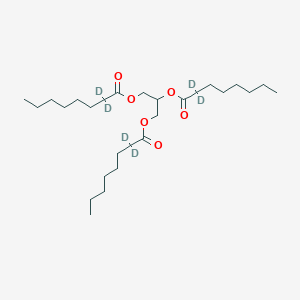
Glyceryl tri(octanoate-2,2-D2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glyceryl tri(octanoate-2,2-D2) is a deuterated form of glyceryl trioctanoate, a medium-chain triglyceride. This compound is characterized by the presence of deuterium atoms at the 2,2 positions of the octanoate chains. It is commonly used in scientific research due to its unique properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
Glyceryl tri(octanoate-2,2-D2) is synthesized through the esterification of glycerol with deuterated octanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then purified through distillation or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of glyceryl tri(octanoate-2,2-D2) involves the use of large-scale reactors and continuous flow processes. The esterification reaction is carried out in a controlled environment to ensure high yield and purity. The use of deuterated octanoic acid, which is commercially available, simplifies the production process. The final product is subjected to rigorous quality control measures to ensure its suitability for research applications.
化学反応の分析
Types of Reactions
Glyceryl tri(octanoate-2,2-D2) undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in glyceryl tri(octanoate-2,2-D2) can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of glycerol and deuterated octanoic acid.
Transesterification: This reaction involves the exchange of the ester groups with another alcohol, typically in the presence of a catalyst such as sodium methoxide or potassium hydroxide.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products, depending on the reaction conditions and the oxidizing agent used.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) catalyst.
Transesterification: Alcohol (e.g., methanol), sodium methoxide or potassium hydroxide catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Hydrolysis: Glycerol and deuterated octanoic acid.
Transesterification: New esters and glycerol.
Oxidation: Various oxidation products depending on the specific reaction conditions.
科学的研究の応用
Glyceryl tri(octanoate-2,2-D2) is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a stable isotope-labeled compound in tracer studies to investigate metabolic pathways and reaction mechanisms.
Biology: Employed in studies of lipid metabolism and absorption due to its rapid conversion into energy.
Medicine: Used in clinical research to study the effects of medium-chain triglycerides on various metabolic disorders.
Industry: Utilized in the production of biofuels and as a component in various industrial formulations.
作用機序
The mechanism of action of glyceryl tri(octanoate-2,2-D2) involves its rapid absorption and conversion into energy. In biological systems, the compound is hydrolyzed by lipases to release deuterated octanoic acid and glycerol. The deuterated octanoic acid is then transported to the mitochondria, where it undergoes beta-oxidation to produce acetyl-CoA, which enters the citric acid cycle to generate energy. The presence of deuterium atoms can provide insights into the metabolic pathways and reaction mechanisms involved.
類似化合物との比較
Glyceryl tri(octanoate-2,2-D2) is similar to other medium-chain triglycerides, such as glyceryl trioctanoate and glyceryl tricaprylate. its unique feature is the presence of deuterium atoms, which makes it valuable for isotope-labeled studies. Other similar compounds include:
Glyceryl trioctanoate: Non-deuterated form, commonly used in metabolic studies.
Glyceryl tricaprylate: Another medium-chain triglyceride with similar properties but different chain length.
The deuterated form of glyceryl tri(octanoate-2,2-D2) provides distinct advantages in research applications, particularly in studies involving stable isotope labeling and metabolic tracing.
特性
分子式 |
C27H50O6 |
|---|---|
分子量 |
476.7 g/mol |
IUPAC名 |
2,3-bis(2,2-dideuteriooctanoyloxy)propyl 2,2-dideuteriooctanoate |
InChI |
InChI=1S/C27H50O6/c1-4-7-10-13-16-19-25(28)31-22-24(33-27(30)21-18-15-12-9-6-3)23-32-26(29)20-17-14-11-8-5-2/h24H,4-23H2,1-3H3/i19D2,20D2,21D2 |
InChIキー |
VLPFTAMPNXLGLX-CNUDEFASSA-N |
異性体SMILES |
[2H]C([2H])(CCCCCC)C(=O)OCC(COC(=O)C([2H])([2H])CCCCCC)OC(=O)C([2H])([2H])CCCCCC |
正規SMILES |
CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine](/img/structure/B13727422.png)
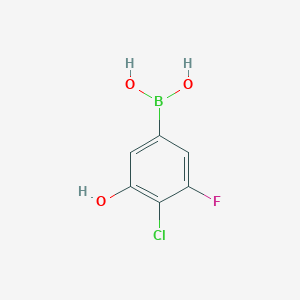
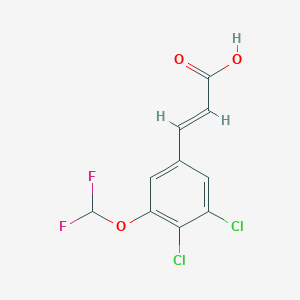
![Benzyl ((4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B13727433.png)
![5-(Azetidin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine oxalate](/img/structure/B13727441.png)
